molecular formula C18H20N2O4 B2701945 N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 898375-14-9

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2701945
M. Wt: 328.368
InChI Key: XZDAXJPUGFFFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule that likely contains two methoxyphenyl groups attached to an oxalamide group. Methoxyphenyl is a common functional group in organic chemistry, consisting of a phenyl group with a methoxy (O-CH3) substituent .

Scientific Research Applications

Synthesis and Structural Investigation

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing the classical Meinwald rearrangement, has been developed. This methodology facilitates the synthesis of di- and mono-oxalamides, including compounds related to N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, showcasing its utility in creating anthranilic acid derivatives and oxalamides. The process is characterized by its simplicity and high yield, marking a significant advancement in the synthesis of these compounds (Mamedov et al., 2016).

Molecular Structure and Spectroscopic Analysis

The molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate compounds have been extensively studied to understand their chemical behavior. Through a combination of spectroscopic techniques and density functional theory (DFT), insights into the optimized molecular structure, vibrational frequencies, and chemical shifts have been gained. This comprehensive analysis extends to the evaluation of molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, providing a deep understanding of the energetic behavior in solvent media (Şahin et al., 2015).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

A study on oxamide derivatives, including N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, revealed the presence of intramolecular three-center hydrogen bonding. This bonding stabilizes the compounds and influences their structural configuration, as evidenced by NMR spectroscopy and X-ray diffraction. These findings highlight the role of hydrogen bonding in determining the physical properties of such compounds, offering insights into their potential applications in various fields (Martínez-Martínez et al., 1998).

Electrocatalytic Applications of N-Oxyl Compounds

N-Oxyl compounds, including those related to N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide, are crucial for the selective oxidation of organic molecules. These compounds serve as catalysts in electrochemical conditions, facilitating a wide range of electrosynthetic reactions. The electrochemical properties and mechanisms of N-oxyl compounds have been explored, shedding light on their potential applications in chemical and electrochemical catalysis (Nutting et al., 2018).

Crystallization Behavior Influenced by Nucleators

The effect of thermal history and shear flow on the crystallization behavior of compounds with soluble-type nucleators, such as N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), has been investigated. This research indicates that pre-dissolution and shear treatment significantly enhance the crystallization process, demonstrating the role of soluble-type nucleators in modifying the physical properties of polymeric materials (Shen et al., 2016).

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDAXJPUGFFFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.